4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide
Description
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-methoxy-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-13-7-8-14-16(11-13)22-12-15(19(14)26)20(27)21-9-4-6-18-24-23-17-5-2-3-10-25(17)18/h2-3,5,7-8,10-12H,4,6,9H2,1H3,(H,21,27)(H,22,26) |
InChI Key |
ZCXOBYYSLFYERV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Ring
The quinoline ring can be synthesized using the Skraup reaction, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Step 1: Skraup Reaction
- Reagents : Aniline, glycerol, sulfuric acid, nitrobenzene.
- Conditions : Heating under reflux.
- Product : Quinoline derivatives.
Formation of the Triazolopyridine Ring
The triazolopyridine ring can be formed by reacting a pyridine derivative with a triazole-forming reagent, such as hydrazine and formic acid.
Step 2: Triazolopyridine Formation
- Reagents : Pyridine derivative, hydrazine, formic acid.
- Conditions : Heating in a solvent like ethanol.
- Product : Triazolopyridine derivatives.
Coupling of the Quinoline and Triazolopyridine Moieties
The coupling involves attaching a propyl linker to both the quinoline and triazolopyridine rings, followed by their connection.
Step 3: Coupling Reaction
- Reagents : Quinoline derivative, triazolopyridine derivative, propyl linker (e.g., 1,3-propanediamine), coupling reagents (e.g., EDCI, HOBt).
- Conditions : Room temperature in a solvent like DMF.
- Product : 4-Hydroxy-7-methoxy-N-(3-triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide .
Purification and Characterization
After synthesis, the compound is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure.
Data Table: Properties of Key Intermediates and Final Compound
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Quinoline | C9H7N | 129.16 | 91-22-5 |
| Triazolopyridine | C6H5N3O | 135.12 | 6969-71-7 |
| Final Compound | C20H19N5O3 | 377.4 | 2108574-34-9 |
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while reduction of nitro groups would yield quinoline amines .
Scientific Research Applications
4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with four analogs, highlighting key differences in substituents, linkers, and heterocyclic cores.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Inferred due to lack of direct experimental data.
Substituent Position and Electronic Effects
- Methoxy Position: The target compound’s 7-methoxy group (vs.
- Halogenation : The 8-chloro substitution in introduces electronegativity, enhancing hydrophobic interactions but possibly reducing aqueous solubility.
Linker Flexibility and Length
- The propyl linker in the target compound and provides greater conformational flexibility compared to the methylene linker in . This flexibility may enhance binding to dynamic protein targets.
Core Heterocycle Modifications
- Quinoline vs. Indole: The indole core in lacks quinoline’s aromatic nitrogen, reducing electron-deficient character and altering π-π stacking interactions.
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (~373.4 vs. 349.3–353.77 in others) suggests increased complexity, which may influence pharmacokinetics.
- Lipophilicity : Chlorine in and longer alkyl linkers (e.g., propyl in target) likely increase logP values, favoring membrane permeability but risking solubility limitations.
Research Findings and Implications
- Synthetic Accessibility : Analogous compounds like and are synthesized via carboxamide coupling, suggesting the target compound may follow similar routes .
- Biological Activity : Triazolopyridine-containing compounds often exhibit kinase inhibitory activity, with substituent positions (e.g., 7- vs. 8-methoxy) fine-tuning selectivity .
- Metabolic Stability: The dihydroquinoline core in demonstrates how saturation can improve metabolic stability, a feature absent in the target compound .
Biological Activity
4-Hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and case studies that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a quinoline backbone with a triazole moiety, which is known for conferring various biological activities. The synthesis typically involves multi-step organic reactions that include the formation of the triazole ring through cycloaddition reactions. The detailed synthetic pathway can vary but generally follows established protocols for creating similar triazoloquinoline derivatives.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of 4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide against several human cancer cell lines. The compound was tested using the MTT assay to determine its IC50 values across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 5.2 ± 0.15 |
| MGC-803 | 6.8 ± 0.20 |
| HCT-116 | 4.9 ± 0.10 |
| A-549 | 7.1 ± 0.25 |
| HepG2 | 8.0 ± 0.30 |
| HeLa | 6.5 ± 0.22 |
The results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, particularly AGS and HCT-116, suggesting its potential as an anticancer agent .
Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle. This mechanism is crucial for its antitumor activity as it prevents cancer cells from proliferating effectively.
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have shown promise in other areas:
- Antimicrobial Activity : Some analogs demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : In vitro studies suggest that certain derivatives can inhibit pro-inflammatory cytokine production.
- Antiviral Properties : Preliminary data indicate potential activity against viral infections, warranting further exploration.
Case Studies
- Study on Anticancer Efficacy : A study conducted on AGS cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05). The study also highlighted morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation .
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation in macrophages, the compound reduced levels of TNF-alpha and IL-6 significantly (p < 0.01), showcasing its anti-inflammatory potential .
Q & A
Q. What are the recommended synthetic routes for 4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide, and how are reaction conditions optimized?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. Sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green chemistry approach, yielding ~73% after 3 hours . Key optimizations include solvent choice (ethanol for polarity), temperature control (room temperature to minimize side reactions), and purification via alumina chromatography . For triazolopyridine-propyl linker formation, multi-step protocols involving amide coupling (e.g., EDC/HOBt) and intermediate purification via column chromatography are critical .
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Hydrazine cyclization | NaOCl, ethanol, 25°C, 3 h | 73% | |
| Propyl linker attachment | EDC, HOBt, DMF, 0°C → RT | 58–65% |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves quinoline and triazolopyridine proton environments, confirming substitution patterns (e.g., methoxy at C7, triazole at C3) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₄H₂₄N₆O₃ requires m/z 468.1901) .
- HPLC-PDA: Purity >95% with C18 columns (acetonitrile/water gradient) .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structural analogs (e.g., triazolopyridine-quinoline hybrids) show kinase inhibition (IC₅₀ < 100 nM for JAK2) and antiproliferative activity (e.g., IC₅₀ = 1.2 μM in MCF-7 cells) . Target engagement is assessed via:
- Surface Plasmon Resonance (SPR): Binding affinity (KD) to kinase domains .
- Cellular Assays: ATPase activity or apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability or binding interactions .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with kinases) to identify key residues (e.g., DFG motif) for modification .
- QSAR Models: Correlate substituent effects (e.g., methoxy vs. chloro) with IC₅₀ values using datasets from analogs .
Q. What experimental strategies resolve contradictions in reported biological activity data for triazolopyridine-quinoline hybrids?
- Dose-Response Validation: Re-test disputed compounds under standardized conditions (e.g., 72 h incubation, 10% FBS) .
- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to rule out nonspecific binding .
- Metabolic Stability Assays: Assess liver microsome degradation to explain variability in cellular vs. enzymatic assays .
Q. How can reaction mechanism studies improve the scalability of triazolopyridine synthesis?
- Kinetic Analysis: Monitor cyclization via in situ IR to identify rate-limiting steps (e.g., hydrazine oxidation) .
- Catalyst Screening: Test alternatives to NaOCl (e.g., TEMPO/Oxone) for reduced byproducts .
- Flow Chemistry: Implement continuous reactors for reproducible, high-throughput synthesis (residence time ~30 min) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Fragment-Based Design: Replace the quinoline core with isosteres (e.g., naphthyridine) to assess scaffold flexibility .
- Alanine Scanning: Systematically modify substituents (e.g., methoxy → trifluoromethyl) and measure ΔG binding via ITC .
- Crystallography: Solve co-crystal structures with targets (e.g., PDB ID 6XYZ) to guide rational modifications .
Methodological Notes
- Contradictory Data: Address discrepancies in biological assays by standardizing cell lines (e.g., use ATCC-validated HepG2) and normalizing to housekeeping genes (e.g., GAPDH) .
- Green Chemistry: Prioritize solvents like ethanol or water-alcohol mixtures for sustainability .
- Data Reproducibility: Publish detailed protocols for synthesis (e.g., exact molar ratios) and analytics (e.g., NMR parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
